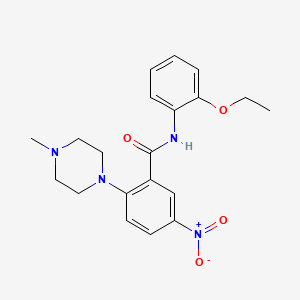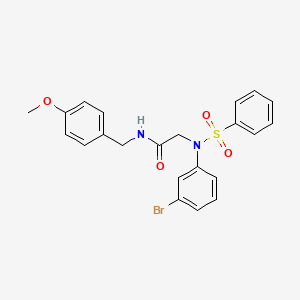![molecular formula C18H22N2O4 B5157292 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5157292.png)
1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is also known as MPOC or 4-MeO-PCP, and it is a derivative of phencyclidine (PCP), a dissociative anesthetic drug.
Mechanism of Action
The mechanism of action of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine involves its interaction with the NMDA receptor. MPOC acts as a non-competitive antagonist of the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission. This inhibition leads to the suppression of excitatory synaptic transmission, which can have a therapeutic effect in certain disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine are still being studied. However, it has been shown to have an impact on various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. MPOC has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the NMDA receptor in a more targeted manner. However, one limitation is the potential for off-target effects, as this compound can also interact with other neurotransmitter systems.
Future Directions
There are several future directions for research involving 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine. One direction is the continued study of its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another direction is the development of new derivatives of MPOC with improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine involves several steps. The starting material is 3-methoxyphenol, which is reacted with paraformaldehyde and potassium carbonate to form 3-methoxybenzyl alcohol. This alcohol is then reacted with 4-methylpiperidine and trifluoroacetic anhydride to form the protected amine intermediate. The next step involves the reaction of the protected amine intermediate with 2-(chloromethyl)oxazole in the presence of a base to form the final product, 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine.
Scientific Research Applications
1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. MPOC has also been studied for its potential use in treating depression and anxiety disorders. In addition, this compound has shown promise in treating various types of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
[2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-6-8-20(9-7-13)18(21)16-11-24-17(19-16)12-23-15-5-3-4-14(10-15)22-2/h3-5,10-11,13H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIRTDYOUKFHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=COC(=N2)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[(3-Methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5157217.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)

![ethyl 1-(2-thienylsulfonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5157236.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5157245.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5157252.png)
amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5157269.png)
![N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B5157276.png)